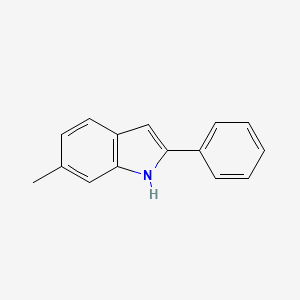

6-Methyl-2-phenyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93842. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOVJSPCXWJPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294050 | |

| Record name | 6-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66354-87-8 | |

| Record name | 66354-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66354-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-phenyl-1H-indole

Executive Summary

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in molecules with diverse biological activities, including anti-inflammatory and cytotoxic properties.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 6-Methyl-2-phenyl-1H-indole. We present a detailed, field-proven protocol for its synthesis via the classic Fischer indole synthesis, chosen for its reliability and mechanistic elegance. Furthermore, we outline a complete workflow for the structural verification and purity assessment of the final product using modern analytical techniques, including NMR, IR, and Mass Spectrometry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important heterocyclic compound.

Introduction: The Significance of the 2-Phenylindole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of a phenyl group at the C2-position significantly influences the molecule's steric and electronic properties, often enhancing its biological activity. The this compound variant combines this key feature with a methyl substitution on the benzene ring of the indole core, offering a valuable platform for further functionalization in drug discovery programs. Mastering the synthesis and characterization of this molecule is a fundamental skill for chemists working in these fields.

Synthetic Strategies for this compound

While several methods exist for constructing the 2-phenylindole core, including the Bischler-Möhlau synthesis and modern palladium-catalyzed cross-coupling reactions, the Fischer indole synthesis remains a highly effective and widely used approach due to its robustness and the ready availability of starting materials.[2][3][4][5]

Primary Route: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of this compound, the logical precursors are (4-methylphenyl)hydrazine and acetophenone.

The choice of the Fischer synthesis is deliberate; its mechanism is a well-studied cascade of classical organic reactions, providing a predictable outcome. The reaction proceeds through several key steps:[4][6]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-methylphenyl)hydrazine and acetophenone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').

-

[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes an electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the aniline ring to produce a di-imine intermediate.

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto one of the imine carbons to form a five-membered ring aminal.

-

Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.

Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity. The use of polyphosphoric acid (PPA) serves as both the solvent and a potent dehydrating acid catalyst.[8]

Materials & Reagents:

-

(4-methylphenyl)hydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric Acid (PPA)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Hydrazone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer, combine (4-methylphenyl)hydrazine hydrochloride (0.1 mol) and acetophenone (0.1 mol).

-

Indolization: Carefully add polyphosphoric acid (approx. 150 g) to the flask. The mixture will become viscous.

-

Heating: Heat the mixture in a pre-heated oil bath at 100-120°C for 15-20 minutes with vigorous stirring.[8] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting materials.

-

Quenching: Allow the reaction mixture to cool slightly before carefully and slowly pouring it into a large beaker containing 500 mL of ice-cold water. This will hydrolyze the PPA and precipitate the crude product. Stir the resulting slurry vigorously for 30 minutes.

-

Filtration & Neutralization: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The solid can be further washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another water wash.

-

Extraction (Optional, for improved purity): If the solid is oily or impure, dissolve it in ethyl acetate, wash the organic layer with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

-

Alternative Route: Palladium-Catalyzed Annulation

For substrates that may be sensitive to the harsh acidic conditions of the Fischer synthesis, modern palladium-catalyzed methods offer a milder alternative. One such approach involves the heteroannulation of a haloaniline with an alkyne.[1]

This strategy typically involves a Sonogashira cross-coupling reaction between an o-haloaniline (e.g., 2-iodo-4-methylaniline) and phenylacetylene, catalyzed by a palladium complex. The resulting 2-alkynyl-aniline intermediate then undergoes an intramolecular cyclization to form the indole ring.[1] These reactions often proceed in a one-pot fashion under mild conditions, providing a convenient route to 2-substituted indoles.[1]

Caption: Figure 2: Overall Synthesis & Characterization Workflow

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following methods provide orthogonal data for unambiguous verification.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. The expected signals for this compound are:

-

A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).

-

A multiplet in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons of the phenyl ring and the indole core.

-

A singlet for the proton at the C3 position of the indole ring (approx. 6.8 ppm).

-

A singlet for the methyl group protons at the C6 position (approx. 2.4 ppm).[9]

-

-

¹³C NMR: The carbon NMR spectrum should show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, confirming the overall structure.[10]

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A characteristic sharp peak around 3400-3410 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[11]

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3020-3050 cm⁻¹) are indicative of C-H bonds on the aromatic rings.[11]

-

C=C Aromatic Stretch: Strong absorptions in the 1450-1620 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.[11]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol .[10] The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 207.[10][12] The high-resolution mass spectrum (HRMS) should confirm the exact mass.

-

Fragmentation: The molecular ion is often the base peak, indicating the stability of the aromatic system. A common fragment is [M-H]⁺ at m/z = 206.[12][13]

Physicochemical Properties

-

Appearance: A crystalline solid.

-

Melting Point: The melting point is a critical indicator of purity. A sharp melting range consistent with literature values confirms a high degree of purity.

-

Solubility: Soluble in common organic solvents like ethyl acetate, chloroform, and DMSO.

Data Summary

The following table summarizes the key analytical data for this compound.

| Property | Expected Value / Observation | Reference |

| Molecular Formula | C₁₅H₁₃N | [10] |

| Molecular Weight | 207.27 g/mol | [10] |

| CAS Number | 66354-87-8 | [10][14] |

| ¹H NMR (ppm) | ~8.1 (br s, 1H, NH), ~7.0-7.6 (m, 8H, Ar-H), ~6.8 (s, 1H, C3-H), ~2.4 (s, 3H, CH₃) | Inferred from[9] |

| IR (cm⁻¹) | ~3405 (N-H stretch), ~3030 (Ar C-H stretch), ~1450-1600 (Ar C=C stretch) | [11] |

| MS (m/z) | 207 (M⁺), 206 ([M-H]⁺) | [10][12] |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Fischer indole synthesis. The causality behind the experimental choices, from the selection of the synthetic route to the specific workup and purification steps, has been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for verifying the structure and ensuring the high purity required for subsequent applications in research and development.

References

- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. ymerdigital.com [ymerdigital.com]

- 9. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 66354-87-8 [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 6-Methyl-2-phenyl-1H-indole

Prepared by: A Senior Application Scientist

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 6-Methyl-2-phenyl-1H-indole (CAS No. 66354-87-8). This document is intended for researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation to advance their scientific objectives. This compound belongs to the vast and pharmaceutically significant family of indole derivatives, which form the core scaffold of numerous natural products and synthetic drugs.

The precise arrangement of the methyl and phenyl substituents on the indole core dictates the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacological profile. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will not only present the data but also delve into the causality behind the spectral features, offering field-proven insights into data acquisition and interpretation.

Molecular Overview

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₅H₁₃N[1]

-

Molecular Weight: 207.27 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for similar indole derivatives due to its excellent solubilizing properties and relatively clean spectral window.[2] However, for observing the labile N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it reduces the rate of proton exchange with the solvent.[3] Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for referencing chemical shifts.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the crowded aromatic region.[5]

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR structural elucidation.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to 13 distinct protons. The aromatic region (δ 7.0-8.5 ppm) will be complex, but key signals can be predicted based on known substituent effects in indoles.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.5 | Broad Singlet | 1H | NH -1 | Labile proton, broad signal. Chemical shift is highly dependent on solvent and concentration.[6] |

| ~7.6-7.7 | Doublet (or m) | 2H | Phenyl H-2', H-6' | Ortho protons on the phenyl ring, deshielded by proximity to the indole system. |

| ~7.4-7.5 | Triplet (or m) | 2H | Phenyl H-3', H-5' | Meta protons on the phenyl ring. |

| ~7.3-7.4 | Triplet (or m) | 1H | Phenyl H-4' | Para proton on the phenyl ring. |

| ~7.5 | Doublet | 1H | Indole H-4 | Deshielded by the indole ring current. Coupled to H-5. |

| ~7.3 | Singlet | 1H | Indole H-7 | Appears as a singlet or narrow doublet due to the adjacent methyl-substituted carbon. |

| ~6.9-7.0 | Doublet | 1H | Indole H-5 | Coupled to H-4. |

| ~6.7-6.8 | Singlet | 1H | Indole H-3 | The C3-proton in 2-substituted indoles typically appears as a singlet at a relatively high field.[7] |

| ~2.4-2.5 | Singlet | 3H | CH ₃-6 | Methyl group protons, appearing as a sharp singlet in the aliphatic region. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will display 15 distinct carbon signals, as all carbons in the molecule are chemically non-equivalent. Quaternary carbons (C2, C3a, C6, C7a, C1') will typically show weaker signals.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~138-140 | C-2 | Quaternary carbon attached to nitrogen and the phenyl group, expected to be downfield. |

| ~136-137 | C-7a | Indole ring fusion carbon adjacent to nitrogen. |

| ~132-133 | C-1' | Quaternary carbon of the phenyl ring attached to the indole. |

| ~131-132 | C-6 | Quaternary carbon bearing the methyl group. |

| ~128-130 | C-2', C-6' | Phenyl carbons ortho to the indole ring. |

| ~127-129 | C-4', C-3', C-5' | Remaining phenyl carbons. |

| ~128-129 | C-3a | Indole ring fusion carbon. |

| ~123-124 | C-5 | Indole methine carbon. |

| ~120-121 | C-4 | Indole methine carbon. |

| ~110-111 | C-7 | Indole methine carbon adjacent to the ring fusion. |

| ~99-101 | C-3 | Indole methine carbon, typically shifted upfield in 2-substituted indoles. |

| ~21-22 | C H₃-6 | Aliphatic methyl carbon. |

Note: Predictions are based on general indole chemical shift data and substituent effects. Actual experimental values may vary slightly.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, IR analysis confirms the presence of the N-H bond, aromatic rings, and aliphatic C-H bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The IR spectrum provides a molecular fingerprint. The key is to identify characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3410 | Medium, Sharp | N-H Stretch | The characteristic stretching vibration for the indole N-H group.[5][9] |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the indole and phenyl rings.[9] |

| 2980-2850 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| ~1615, ~1580, ~1450 | Medium-Strong | Aromatic C=C Stretch | In-plane skeletal vibrations of the aromatic rings. The pattern can be diagnostic of substitution.[9] |

| 850-750 | Strong | C-H Out-of-Plane Bending | Bending vibrations of aromatic C-H bonds. The specific pattern in this region is highly characteristic of the substitution pattern on the benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization

Electron Ionization (EI) is the classic and most common technique for analyzing small, volatile molecules like this indole derivative. It imparts significant energy, leading to extensive and reproducible fragmentation, which is excellent for structural confirmation.[10] The resulting mass spectrum serves as a unique fingerprint that can be compared against spectral libraries like NIST.[1]

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, providing both retention time information and a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source (typically operating at 70 eV).

-

GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). A temperature program is used to elute the compound.

-

MS Detection: The mass spectrometer scans a mass range (e.g., m/z 40-400) as the compound elutes from the GC column, recording the mass spectrum.

Mass Spectrum Interpretation

The EI mass spectrum of this compound is expected to be dominated by a strong molecular ion peak and a characteristic fragmentation pattern.

Data Summary (Based on NIST data for CID 261513[1])

| m/z | Relative Intensity | Assignment | Rationale |

| 207 | High (Base Peak) | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₅H₁₃N. Its high intensity is typical for stable aromatic systems. |

| 206 | High | [M-H]⁺ | Loss of a single hydrogen atom, often from the N-H or methyl group, to form a highly stable, conjugated cation. This is a very common fragmentation pathway for indoles.[10][11] |

| 178 | Low | [M-H-HCN]⁺ or [M-CH₃]⁺? | Potential loss of HCN from the indole ring or loss of a methyl radical followed by rearrangement. |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond between the indole and phenyl rings. |

Proposed Fragmentation Pathway

Caption: Primary fragmentation of this compound in EI-MS.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The data and interpretations presented in this guide form a self-validating system, providing researchers with the necessary framework to confidently identify this compound and proceed with their work.

References

- 1. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Physical and chemical properties of 6-Methyl-2-phenyl-1H-indole

An In-depth Technical Guide to 6-Methyl-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among these, the 2-phenyl-1H-indole framework has garnered significant attention for its therapeutic potential, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthesis protocol, explore its chemical reactivity, and discuss its relevance in the landscape of modern drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indole-based therapeutic agents.

Molecular Structure and Core Properties

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, with a methyl group at the 6-position and a phenyl substituent at the 2-position.[4] This specific substitution pattern influences its electronic properties and steric profile, which in turn dictates its reactivity and pharmacological potential.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, formulation, and pharmacokinetic profiling. The data below has been aggregated from authoritative chemical databases.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | PubChem[4] |

| Molecular Weight | 207.27 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 66354-87-8 | ChemicalBook[6] |

| Appearance | Off-white to beige powder (typical for related indoles) | Generic |

| Melting Point | Not explicitly reported, but similar 2-phenylindoles melt in the range of 188-190 °C.[7] | Generic |

| Solubility | Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water.[8] | Generic |

| Predicted XlogP | 4.1 | PubChemLite[9] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and purity assessment.

-

¹H NMR: In a typical ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons on both the indole and phenyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the indole ring.[10]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the 15 carbon atoms, with the quaternary carbons of the indole core and the phenyl-substituted C2 appearing at characteristic downfield shifts.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M+) peak at m/z 207, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of methyl or phenyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.[11]

Synthesis and Mechanistic Insights

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone and highly versatile method for constructing substituted indoles.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[14]

Recommended Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of this compound from p-tolylhydrazine and acetophenone, based on the general principles of the Fischer indole synthesis.[1][15]

Reactants:

-

p-Tolylhydrazine hydrochloride

-

Acetophenone

-

Catalyst: Polyphosphoric acid (PPA) or glacial acetic acid

Step-by-Step Methodology:

-

Hydrazone Formation (in situ): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and acetophenone (1.1 equivalents) in a suitable solvent like glacial acetic acid.[15] The initial reaction is the condensation of the hydrazine with the ketone to form the corresponding p-tolylhydrazone of acetophenone. This step is typically acid-catalyzed and occurs readily.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.[11] Heat the reaction mixture, typically to 100-120°C, with constant stirring.[11] The strong acid facilitates the key steps of the mechanism.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).[15]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This quenches the reaction and precipitates the crude product.[11][15]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual acid.[11] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.

Causality and Mechanism

The success of the Fischer indole synthesis hinges on a cascade of acid-catalyzed transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: Workflow of the Fischer Indole Synthesis.

Mechanistic Pillars:

-

Tautomerization: The initially formed hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.[13]

-

[13][13]-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes a concerted, pericyclic[13][13]-sigmatropic rearrangement. This is the defining step of the reaction, breaking the weak N-N bond and forming a new, stable C-C bond.[13][14]

-

Aromatization and Elimination: The resulting di-imine intermediate undergoes intramolecular cyclization. Subsequent acid-catalyzed elimination of an ammonia molecule leads to the formation of the highly stable, aromatic indole ring.[13][14]

Chemical Reactivity

The reactivity of the indole core is rich and well-documented. The electron-rich pyrrole ring makes it highly susceptible to electrophilic attack, primarily at the C3 position. The substituents at the C2 and C6 positions of this compound modulate this inherent reactivity.

-

Electrophilic Substitution: The C3 position is the most nucleophilic and is the primary site for reactions like halogenation, nitration, and Friedel-Crafts acylation. The electron-donating methyl group at C6 further activates the benzene portion of the indole nucleus towards electrophilic attack.

-

N-Functionalization: The indole nitrogen (N1) can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various functional groups.

-

Oxidation: The indole ring can undergo oxidation reactions, sometimes leading to dimerization or the formation of oxindoles, depending on the reagents used.[16]

Caption: Key reactivity sites of this compound.

Applications in Drug Development

The 2-phenyl-indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[3][17] The introduction of a methyl group at the C6 position can modulate lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a drug candidate.

-

Anticancer Agents: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which is crucial for cell division.[1] They can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties.[18]

-

Anti-inflammatory Agents: Compounds containing the indole core, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[18] Derivatives of this compound could be investigated for similar activities, potentially as inhibitors of enzymes like cyclooxygenase (COX).

-

Neuroprotective Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the investigation of indole derivatives for various neurological disorders.[3]

Conclusion

This compound represents a valuable molecular scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Fischer indole synthesis, and its chemical reactivity allows for diverse functionalization to explore a wide chemical space. The insights provided in this guide—from its fundamental properties and synthesis to its reactivity and potential applications—are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 66354-87-8 [chemicalbook.com]

- 7. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C15H13N) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Crystal structure of 6-Methyl-2-phenyl-1H-indole and its derivatives

An In-Depth Technical Guide to the Crystal Structure of 6-Methyl-2-phenyl-1H-indole and its Derivatives

Executive Summary

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been explored as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the crystal structure of this compound and its key derivatives. It synthesizes crystallographic data with field-proven insights into experimental methodologies and biological relevance, targeting researchers, medicinal chemists, and drug development professionals. We delve into the subtle yet critical conformational properties, intermolecular interactions, and the causal relationships between molecular architecture and biological function.

The 2-Phenyl-1H-Indole Scaffold: A Cornerstone in Medicinal Chemistry

The indole nucleus is a fundamental pharmacophore found in essential biological molecules like the amino acid tryptophan and neurotransmitters such as serotonin.[2][4] The addition of a phenyl group at the C2 position creates the 2-phenyl-1H-indole scaffold, a structure that confers a unique combination of rigidity, lipophilicity, and hydrogen-bonding capability. This scaffold's versatility has led to its incorporation into a vast array of therapeutic agents.

Derivatives of this core have been shown to exhibit a wide spectrum of biological activities:

-

Anticancer Activity: Certain 3-methyl-2-phenyl-1H-indole analogues have demonstrated potent antiproliferative effects by inhibiting DNA topoisomerase II, an enzyme crucial for cell division in highly proliferating cancer cells.[5]

-

Anti-inflammatory Properties: By selectively inhibiting the COX-2 enzyme, some N-substituted 2-phenylindole derivatives show significant anti-inflammatory and analgesic activity, comparable to established drugs like indomethacin.[2]

-

Antitubercular Agents: The scaffold is a validated starting point for developing inhibitors against essential enzymes in Mycobacterium tuberculosis, such as Polyketide synthase 13 (Pks13).[6]

-

Neurological Activity: Substituted 1H-indole-2-carboxamides act as allosteric modulators of the CB1 receptor, presenting opportunities for treating neurological disorders.[7]

The efficacy of these compounds is intimately linked to their three-dimensional structure. The orientation of the C2-phenyl ring relative to the indole plane, the nature and position of substituents, and the resulting intermolecular packing forces all dictate how the molecule interacts with its biological target.

Crystallographic Analysis: Unveiling the Molecular Architecture

While a published single-crystal structure for the parent this compound was not identified in a comprehensive search, extensive data from closely related analogues provide a robust framework for understanding its likely structural properties. X-ray crystallography offers definitive insights into molecular geometry, conformation, and the non-covalent interactions that govern solid-state packing.[8]

Core Conformation and Dihedral Angles

A critical geometric parameter in 2-phenyl-indole derivatives is the dihedral angle between the plane of the indole ring system and the plane of the C2-phenyl substituent. This angle dictates the overall shape of the molecule and its ability to fit into a receptor's binding pocket.

In the closely related structure of 1-Methyl-2-phenyl-1H-indole , the phenyl ring is twisted by 46.09° relative to the indole system.[9] This non-planar conformation is a common feature. However, substitution on the indole nitrogen can dramatically alter this angle. For N-phenyl derivatives like 2-Methyl-1-phenyl-1H-indole-3-carbonitrile , this dihedral angle increases significantly to 64.92° , indicating a more pronounced twist.[10] This highlights the profound impact of N-substitution on the molecule's global conformation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several 2-phenyl-indole derivatives, illustrating the structural variations within this class of compounds.

| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Indole-Phenyl) | Reference |

| 1-Methyl-2-phenyl-1H-indole | C₁₅H₁₃N | Orthorhombic | Pbca | 46.09° | [9] |

| 2-Methyl-1-phenyl-1H-indole-3-carbonitrile | C₁₆H₁₂N₂ | Triclinic | Pī | 64.92° | [10] |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | C₁₇H₁₄N₂O | Triclinic | Pī | 64.48° | [11] |

| Indole-Arylpiperazine Derivative 1 | C₂₄H₂₇N₃O₄ | Monoclinic | C2/c | 44.20° | [12] |

| Indole-Arylpiperazine Derivative 3 | C₂₄H₂₇N₃O₄ | Monoclinic | P2₁/n | 57.68° | [12] |

Table 1: Comparative crystallographic data for selected 2-phenyl-indole derivatives.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In indole derivatives, these are crucial for stabilizing the solid-state structure. Key interactions include:

-

N–H···π Interactions: In N-unsubstituted indoles, the acidic N-H proton can form a hydrogen bond with the electron-rich π-system of an adjacent molecule, an interaction with an estimated energy of -28 kJ/mol.[4]

-

Conventional Hydrogen Bonds: Substituents containing hydroxyl or amide groups can form strong hydrogen bond networks, significantly influencing crystal packing and stability.[12]

-

π–π Stacking: The aromatic indole and phenyl rings can stack upon one another, with typical centroid-to-centroid distances around 3.9 Å.[10]

-

C–H···π Interactions: Weak hydrogen bonds between carbon-hydrogen groups and aromatic rings further contribute to the overall stability of the crystal lattice.[10][11]

The interplay of these forces determines the final crystal habit and can influence physicochemical properties such as solubility and dissolution rate, which are critical in drug development.

Structure-Activity Relationship (SAR) Insights

Understanding the crystal structure provides a static picture that is foundational for interpreting dynamic biological activity. SAR studies correlate specific structural modifications with changes in therapeutic efficacy. For the 2-phenyl-indole scaffold, several key SAR trends have been established.

-

Substitution on the Indole Ring: The position and nature of substituents are critical. For CB1 receptor modulators, a chloro or fluoro group at the C5 position enhances potency.[7]

-

Substitution on the C2-Phenyl Ring: For the same CB1 modulators, a diethylamino group at the 4-position of the phenyl ring was found to be optimal for activity.[7] In contrast, for certain antitubercular agents, the 2-position phenol was found to be solvent-exposed in the enzyme's active site, guiding further chemical modifications.[6]

-

Substitution on the Indole Nitrogen (N1): Modifying the N1 position can drastically alter the molecule's conformation and binding properties. In the development of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered that effectively interferes with protein-protein interactions.[13]

The diagram below illustrates the logical relationship between the core scaffold, substitution points, and the resulting biological activities, providing a conceptual map for medicinal chemists.

A diagram illustrating Structure-Activity Relationships (SAR) for the 2-phenyl-indole scaffold.

Experimental Methodologies: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves two critical phases: chemical synthesis and crystallographic analysis. The protocols described here are representative of the field and are designed to be self-validating systems.

Protocol 1: Synthesis of a 2-Phenyl-1H-Indole Derivative

This protocol is based on the Nenitzescu indole synthesis, a common method for creating substituted indoles.[6]

Objective: To synthesize a substituted 5-hydroxy-2-phenyl-1H-indole derivative.

Materials:

-

Benzoquinone

-

Ethyl 3-aminocrotonate (or related aniline precursor)

-

Montmorillonite K-10 clay or another suitable catalyst

-

1,2-Dichloroethane (DCE) or other appropriate solvent

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzoquinone (1.0 eq) and the chosen aniline derivative (1.1 eq) in 1,2-dichloroethane.

-

Catalysis: Add a catalytic amount of montmorillonite K-10 clay to the mixture. Rationale: The clay acts as a solid acid catalyst, facilitating the initial Michael addition and subsequent cyclization steps.

-

Reflux: Heat the reaction mixture to reflux (approximately 84°C for DCE) and maintain for 7-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the mixture to cool to room temperature. Filter off the catalyst and wash it with a small amount of solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired indole derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Single-Crystal X-ray Crystallography

This workflow details the steps required to determine the molecular structure from a purified, crystalline sample.[8]

Objective: To obtain a high-resolution crystal structure of the synthesized indole derivative.

Step 1: Crystal Growth (Self-Validating Step)

-

The quality of the crystal is the single most important determinant of a successful structure solution. This step is self-validating: a high-quality, diffracting crystal is the only successful outcome.

-

Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) to near-saturation in a clean vial. Cover the vial with a perforated cap or parafilm. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Method - Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Seal this vial inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[8]

-

Selection: Identify a suitable single crystal (ideally 0.1-0.3 mm, transparent, and free of defects) under a microscope.[8]

Step 2: Data Collection

-

Mounting: Carefully affix the selected crystal to a specialized holder (e.g., a MiTeGen loop) using cryo-protectant oil.

-

Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Rationale: Flash-cooling minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, leading to higher resolution data.

-

Diffraction Experiment: Mount the crystal on the goniometer within the X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.

-

Data Recording: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a specific pattern of spots. A detector (e.g., a CMOS or CCD detector) records the position and intensity of thousands of these reflections to generate a complete dataset.[8]

Step 3: Structure Solution and Refinement

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

-

Structure Solution: Computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

-

Refinement: A molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The final refined structure provides precise bond lengths, angles, and conformational details.

The entire experimental workflow from synthesis to final structure is depicted below.

Experimental workflow from synthesis to crystallographic analysis.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that a deep understanding of their three-dimensional crystal structures is not merely an academic exercise but a critical component of modern drug design. Crystallographic data reveal key conformational features, such as the crucial indole-phenyl dihedral angle, and the intricate network of intermolecular forces that dictate crystal packing.

By correlating these precise structural details with biological activity data, researchers can build robust SAR models. These models, in turn, empower medicinal chemists to make targeted, rational modifications to the scaffold, optimizing for potency, selectivity, and improved pharmacokinetic properties. The experimental protocols detailed herein provide a validated pathway for synthesizing and structurally characterizing novel analogues.

Future work should focus on obtaining the crystal structure of the parent this compound to provide a definitive baseline for comparative studies. Furthermore, co-crystallization of these indole derivatives with their target proteins will provide invaluable atomic-level insights into their binding modes, paving the way for the next generation of highly optimized, structure-based drugs.

References

- 1. omicsonline.org [omicsonline.org]

- 2. omicsonline.org [omicsonline.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 6-Methyl-2-phenyl-1H-indole

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to bind to a wide array of protein targets.[1][2] Within this class, the 2-phenyl-1H-indole framework has emerged as a particularly fruitful template for the design of novel therapeutics, demonstrating a remarkable breadth of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the biological potential of a specific derivative, this compound (PubChem CID: 261513).[5] We will dissect its synthesis, delve into its primary mechanisms of action in oncology and inflammation, and survey its antimicrobial and antioxidant properties. This document is structured to serve as a practical resource, integrating mechanistic insights with detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Core Molecular Profile and Synthesis

The strategic placement of a methyl group at the C6 position and a phenyl ring at the C2 position of the indole core defines the physicochemical properties of this compound, influencing its solubility, lipophilicity, and interactions with biological targets.

Chemical Structure:

Synthetic Methodology: Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and widely employed method for constructing the indole core. Its reliability and tolerance for various functional groups make it a cornerstone technique.[4][6] The synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone intermediate.

-

Step 1: Formation of the Phenylhydrazone Intermediate.

-

To a solution of p-tolylhydrazine hydrochloride (1.0 equivalent) in ethanol, add acetophenone (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the phenylhydrazone precipitate by Thin Layer Chromatography (TLC).

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum. The product is acetophenone p-tolylhydrazone.

-

Causality: The acidic catalyst protonates the carbonyl oxygen of acetophenone, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of p-tolylhydrazine, leading to the formation of the hydrazone.

-

-

Step 2: Acid-Catalyzed Cyclization.

-

Place the dried acetophenone p-tolylhydrazone (1.0 equivalent) in a round-bottom flask.

-

Add a suitable acid catalyst. Polyphosphoric acid (PPA) is highly effective; alternatively, a mixture of zinc chloride (ZnCl₂) in acetic acid can be used.[6]

-

Heat the mixture to 100-120°C for 10-30 minutes. The reaction is often rapid and can be monitored by TLC for the disappearance of the hydrazone and the appearance of the indole product.[6]

-

Causality: The acid promotes a[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. This is followed by the elimination of ammonia and subsequent aromatization to form the thermodynamically stable indole ring.[7]

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., 10% NaOH solution) until it reaches a pH of ~7-8.

-

The crude this compound will precipitate. Filter the solid.

-

-

Step 3: Purification.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Fischer Indole Synthesis Workflow.

Anticancer Activity: A Multi-Pronged Approach

The 2-phenyl-1H-indole scaffold is a validated pharmacophore for anticancer drug design, with derivatives exhibiting potent cytotoxicity through multiple mechanisms of action.[4][8]

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are powerful anticancer drugs, as they induce mitotic arrest at the G2/M phase, ultimately leading to apoptosis.[9] Several 2-phenyl-indole derivatives have been shown to function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[10]

Caption: Pathway from Tubulin Inhibition to Apoptosis.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 3g | 6-phenyl substituted indole | MCF-7 (Breast) | 2.94 | [9] |

| 3g | 6-phenyl substituted indole | A549 (Lung) | 6.30 | [9] |

| 3g | 6-phenyl substituted indole | A375 (Melanoma) | 0.57 | [9] |

| 11 | 3-phenyl-1H-indole | Various | 2 - 11 | [10] |

This assay spectrophotometrically measures the assembly of purified tubulin into microtubules.

-

Reagents & Preparation:

-

Tubulin (>99% pure) from porcine brain.

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

-

GTP solution: 10 mM in GTB.

-

Test Compound (this compound) and Control (Colchicine) stock solutions in DMSO.

-

-

Assay Procedure:

-

Pre-warm a temperature-controlled spectrophotometer with a 96-well plate reader to 37°C.

-

In a microfuge tube on ice, prepare the reaction mixture: Add tubulin to a final concentration of 3.0 mg/mL in GTB.

-

Add the test compound or control across a range of concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.

-

Incubate the mixture on ice for 5 minutes to allow for compound binding.

-

To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Immediately transfer 100 µL of the mixture to a pre-warmed 96-well plate.

-

Measure the increase in absorbance (optical density) at 340 nm every 30 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

The increase in absorbance corresponds to the rate of tubulin polymerization.

-

Plot the maximum absorbance (Vmax) against the compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle (DMSO) control.

-

Mechanism II: Inhibition of Topoisomerase II

DNA topoisomerase II (Topo II) is a critical enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks.[11] Topo II inhibitors are effective anticancer agents because they trap the enzyme-DNA covalent complex, leading to permanent DNA damage and subsequent apoptosis.[11] The 3-methyl-2-phenyl-1H-indole scaffold has been identified as a promising starting point for developing Topo II inhibitors.[10][11]

| Compound ID | Cell Line | GI₅₀ (µM) | Reference |

| 31a | HeLa (Cervix) | 4.4 | [10] |

| 31a | A2780 (Ovarian) | 2.2 | [10] |

| 31b | HeLa (Cervix) | 4.0 | [10] |

| 31b | A2780 (Ovarian) | 2.0 | [10] |

This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topo IIα.

-

Reagents & Preparation:

-

Human Topoisomerase IIα enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA.

-

ATP solution: 10 mM.

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.

-

-

Assay Procedure:

-

In a microfuge tube on ice, prepare the reaction mixture (total volume 20 µL):

-

Assay Buffer

-

1 µL ATP solution (final concentration 0.5 mM)

-

0.5 µg supercoiled plasmid DNA

-

Test compound (this compound) or control (Etoposide) at various concentrations.

-

-

Add 1-2 units of Topo IIα enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

-

Analysis by Gel Electrophoresis:

-

Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Run the gel in TBE buffer at 80-100V until the dye front has migrated approximately 75% of the gel length.

-

Visualize the DNA bands under UV light. Supercoiled (unreacted) DNA migrates faster than relaxed (reacted) DNA.

-

Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Anti-inflammatory Activity via COX-2 Inhibition

Chronic inflammation is a key driver of many diseases.[12] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[13] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibitors are desirable as they reduce inflammation with a lower risk of the gastric side effects associated with COX-1 inhibition.[13] Derivatives of 2-phenyl-indole have shown potent and selective COX-2 inhibitory activity.[13][14]

Caption: Selective Inhibition of the COX-2 Pathway.

This fluorometric assay measures the peroxidase activity of COX enzymes.

-

Reagents & Preparation:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA.

-

Heme (cofactor).

-

Arachidonic Acid (substrate).

-

Amplex® Red reagent (fluorogenic probe).

-

Controls: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

-

-

Assay Procedure:

-

Perform two separate assays in parallel: one for COX-1 and one for COX-2.

-

In a 96-well black plate, add the reaction buffer.

-

Add either COX-1 or COX-2 enzyme, along with Heme.

-

Add the test compound (this compound) or control across a range of concentrations.

-

Incubate at room temperature for 10 minutes.

-

Add Amplex® Red reagent and arachidonic acid to initiate the reaction.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Antimicrobial and Antioxidant Properties

Antimicrobial Activity

Indole derivatives are known to possess a wide spectrum of antimicrobial activities.[2][15] Studies on 2-phenyl-1H-indoles have shown they are effective against various bacterial strains, with a noted susceptibility among Gram-negative bacteria.[15]

-

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Test compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.

-

In the 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Antioxidant Activity

The indole nucleus is an excellent electron donor, making it a capable scavenger of free radicals. This property is beneficial in mitigating oxidative stress, a pathological process linked to numerous diseases.[15][16]

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Test compound and control (Ascorbic Acid) solutions in methanol.

-

-

Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound solution at various concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Analysis:

-

The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion and Future Directions

This compound represents a privileged chemical scaffold with demonstrated potential across multiple therapeutic areas. Its robust anticancer activity, mediated through validated mechanisms such as tubulin and topoisomerase II inhibition, marks it as a compelling candidate for further oncological research. Furthermore, its potent and selective anti-inflammatory action via COX-2 inhibition, combined with promising antimicrobial and antioxidant properties, underscores its versatility.

Future research should focus on:

-

Lead Optimization: Systematic structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets.

-

In Vivo Efficacy: Transitioning from in vitro assays to animal models of cancer and inflammation to validate therapeutic efficacy and assess pharmacokinetic profiles.

-

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify additional novel protein targets and elucidate further mechanisms of action.

This guide provides a foundational framework for scientists and researchers to build upon, leveraging the rich biological activity of the this compound core to develop next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ymerdigital.com [ymerdigital.com]

- 7. This compound | 66354-87-8 | Benchchem [benchchem.com]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

In-silico studies of 6-Methyl-2-phenyl-1H-indole

An In-Depth Technical Guide to the In-Silico Analysis of 6-Methyl-2-phenyl-1H-indole: A Virtual Drug Discovery Workflow

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] The 2-phenyl-1H-indole scaffold, in particular, is a privileged structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide presents a comprehensive in-silico workflow to investigate the therapeutic potential of a specific analogue, this compound. By leveraging a suite of computational tools, we will navigate the critical stages of modern drug discovery, from target identification and molecular docking to the assessment of system stability via molecular dynamics and the prediction of pharmacokinetic profiles (ADMET).[5][6][7] This document serves as a practical manual for researchers and drug development professionals, providing not only step-by-step protocols but also the scientific rationale underpinning each methodological choice, thereby offering a robust framework for the virtual evaluation of novel chemical entities.

Introduction: The Rationale for an In-Silico First Approach

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate, often due to poor efficacy or unfavorable pharmacokinetic properties.[5] In-silico drug discovery, or computational drug design, has emerged as an indispensable strategy to mitigate these risks.[6][8][9] By simulating molecular interactions and predicting drug-like properties in a virtual environment, we can rationalize experimental design, prioritize promising candidates, and accelerate the entire development pipeline.[9]

The subject of our study, this compound (PubChem CID: 261513), belongs to a class of compounds with established therapeutic relevance.[10] Indole derivatives have been successfully developed as drugs for cancer (e.g., Vincristine), hypertension (e.g., Reserpine), and depression (e.g., Amedalin).[2] Specifically, derivatives of the indole scaffold are known to target crucial cellular machinery, including tubulin, protein kinases, and cyclooxygenase-2 (COX-2), making them high-value candidates for anticancer and anti-inflammatory applications.[1][11] This guide will use this compound as a case study to demonstrate a complete in-silico evaluation workflow.

Caption: High-level overview of the in-silico drug discovery workflow.

Target Identification and Molecular Preparation

The first critical step in a structure-based drug design project is the selection of a relevant biological target. The choice is guided by the known pharmacology of the chemical scaffold.

Rationale for Target Selection

Given that numerous indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, tubulin presents a high-priority target.[11][12] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis, a key mechanism for killing rapidly dividing cancer cells.[1] We will therefore select human β-tubulin as our primary protein target for this investigation.

Ligand Preparation

The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties for docking.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H13N | PubChem[10] |

| Molecular Weight | 207.27 g/mol | PubChem[10] |

| IUPAC Name | This compound | PubChem[10] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | PubChem[10] |

Protocol 1: 3D Ligand Structure Generation

-

Obtain SMILES String: Retrieve the canonical SMILES string for the compound: CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3.[10]

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

-

obabel -:"CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3" -O ligand.pdb --gen3d

-

-

Energy Minimization: Minimize the energy of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Prepare for Docking: Convert the structure to the required format for the docking software (e.g., PDBQT for AutoDock). This step typically involves assigning partial charges and defining rotatable bonds.[13]

Protein Preparation

The crystal structure of the target protein must be prepared to remove extraneous molecules and add necessary atoms.

Protocol 2: Target Protein Preparation

-

Retrieve Structure: Download the 3D crystal structure of human β-tubulin from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1SA0, which is tubulin complexed with an inhibitor.

-

Clean the Structure: Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, ions, and co-crystallized ligands.[14]

-

Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[13]

-

Assign Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger or Kollman charges).[14]

-

Save Processed File: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format for docking.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7][15] This allows us to generate a hypothesis about the binding mode and estimate the potency of the interaction. We will use AutoDock Vina, a widely used and validated docking program.[16]

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. This is typically a 3D box centered on the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or from literature knowledge of the binding pocket.[14]

-

Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the protein and ligand files, the center and dimensions of the grid box, and other parameters like exhaustiveness.

-

Run AutoDock Vina: Execute the docking simulation from the command line.

-

vina --config conf.txt

-

-

Analyze Results: The output log file (docking_log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted poses.[15] The docking_results.pdbqt file contains the 3D coordinates of these poses. Use visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Table 2: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| β-Tubulin | 1SA0 | -8.5 | Cys241, Leu248, Ala316, Val318 |

| COX-2 | 5IKR | -9.2 | Val523, Ala527, Ser353, Leu352 |

| CDK2 | 1HCK | -7.9 | Leu83, Glu81, Phe80, Asp145 |

Note: These results are illustrative examples to demonstrate data presentation.